Hexanal, 6-cyclopentylidene-

Description

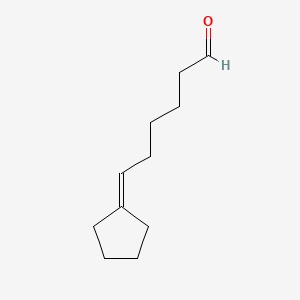

6-Cyclopentylidenehexanal, with the chemical formula C₁₁H₁₈O, is classified as an α,β-unsaturated aldehyde, though the unsaturation is exocyclic to the cyclopentane (B165970) ring and positioned at the terminus of the hexanal (B45976) chain. This structural arrangement bestows upon the molecule a unique reactivity profile, allowing for selective transformations at either the aldehyde group or the carbon-carbon double bond.

Interactive Data Table: Physicochemical Properties of 6-Cyclopentylidenehexanal

| Property | Value |

| IUPAC Name | 6-cyclopentylidenehexanal |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| CAS Number | 111998-18-6 |

Data sourced from PubChem. google.com

The primary significance of 6-cyclopentylidenehexanal in advanced organic synthesis stems from its utility as a precursor to more complex molecular scaffolds. Its bifunctional nature allows it to be a linchpin in multi-step synthetic sequences, enabling the introduction of both cyclic and acyclic fragments into a target molecule.

A notable application of 6-cyclopentylidenehexanal is in domino reactions, specifically the Knoevenagel hetero-Diels-Alder reaction. lew.ro In this type of transformation, the aldehyde first undergoes a Knoevenagel condensation with a 1,3-dicarbonyl compound. This in-situ generated intermediate, a highly reactive 1-oxa-1,3-butadiene, then participates in an intramolecular hetero-Diels-Alder reaction where the cyclopentylidene moiety acts as the dienophile. lew.ro This powerful sequence allows for the rapid construction of complex spirocyclic systems, which are structural motifs found in numerous natural products and pharmaceutically active compounds. lew.ro

The synthesis of 6-cyclopentylidenehexanal itself can be achieved through a two-step process, starting from the readily available and economical cyclopentanone (B42830). unimi.it The initial step involves a reaction to form 6-cyclopentylidenehexan-1-ol, which is subsequently oxidized under mild conditions to yield the target aldehyde. unimi.it This straightforward synthetic route further enhances its appeal as a practical building block in organic synthesis.

The research conducted by Tietze and colleagues has specifically highlighted the use of 6-cyclopentylidenehexanal as a reaction intermediate for obtaining cycloadducts and ene-adducts to study the transition state of the intramolecular hetero-Diels-Alder reaction. nih.govgoogle.com This work underscores the compound's value in probing fundamental aspects of reaction mechanisms in addition to its practical applications in synthesis.

Structure

2D Structure

Properties

CAS No. |

111998-18-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6-cyclopentylidenehexanal |

InChI |

InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h7,10H,1-6,8-9H2 |

InChI Key |

LTHVROVSDHPSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CCCCCC=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Cyclopentylidenehexanal

Strategies Involving Aldol (B89426) Condensation Reactions

Aldol condensation represents a cornerstone in carbon-carbon bond formation and is a prominent strategy for synthesizing α,β-unsaturated aldehydes and ketones like 6-cyclopentylidenehexanal. wikipedia.orglibretexts.org This reaction typically involves the coupling of an enol or enolate with a carbonyl compound, followed by a dehydration step. libretexts.org

Classical Aldol Condensation Approaches

The classical synthesis of 6-cyclopentylidenehexanal via aldol condensation involves the base- or acid-catalyzed reaction between cyclopentanone (B42830) and hexanal (B45976). researchgate.net In this cross-aldol condensation, cyclopentanone acts as the nucleophile after forming an enolate, which then attacks the electrophilic carbonyl carbon of hexanal. wikipedia.org

Under basic conditions, a hydroxide (B78521) base deprotonates the α-carbon of cyclopentanone to form a resonance-stabilized enolate. This enolate then adds to the hexanal carbonyl group. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often promoted by heat, to yield the final conjugated product, 6-cyclopentylidenehexanal. wikipedia.orgmasterorganicchemistry.com Acid catalysis proceeds via an enol intermediate. chemtube3d.com

Key parameters for this reaction include the choice of catalyst and reaction conditions, which are crucial for maximizing the yield of the desired cross-condensation product while minimizing self-condensation of hexanal. chem-station.com

| Reactants | Catalyst Type | Intermediate | Final Product |

| Cyclopentanone, Hexanal | Base (e.g., NaOH, KOH) or Acid (e.g., H+) | β-hydroxy aldehyde | 6-Cyclopentylidenehexanal |

Organocatalytic Aldol Condensations and Catalyst Development

To overcome challenges associated with classical methods, such as lack of stereocontrol and the formation of byproducts, organocatalysis has emerged as a powerful alternative. chem-station.com Proline-catalyzed direct asymmetric aldol reactions, for instance, have marked a significant advancement in this field. chem-station.com

In the context of 6-cyclopentylidenehexanal synthesis, an organocatalyst like proline would facilitate the reaction between cyclopentanone and hexanal through an enamine-based mechanism. This approach can offer improved selectivity and milder reaction conditions. The development of novel catalysts, including acid-base amphoteric catalysts and ionic liquids, continues to expand the toolkit for efficient aldol condensations. researchgate.net

| Catalyst Type | Example | Mechanistic Pathway | Advantages |

| Organocatalyst | Proline | Enamine catalysis | High stereoselectivity, mild conditions, atom economy |

| Heterogeneous Catalyst | Metal Oxides (e.g., CeO2–MgO, CaO) | Surface-catalyzed reaction | Easy separation and reuse, environmental benefits |

Mechanistic Aspects of Aldol Condensation in Target Compound Synthesis

The mechanism for the formation of 6-cyclopentylidenehexanal via a base-catalyzed aldol condensation involves a sequence of equilibrium steps: wikipedia.orgyoutube.com

Enolate Formation: A base, such as hydroxide, abstracts an acidic α-hydrogen from cyclopentanone, forming a nucleophilic enolate ion. This enolate is stabilized by resonance. youtube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a hexanal molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to give a β-hydroxy aldehyde, also known as an aldol addition product. masterorganicchemistry.com

Dehydration: Under the reaction conditions, especially with heating, the β-hydroxy aldehyde undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a stable, conjugated carbon-carbon double bond, yielding 6-cyclopentylidenehexanal. libretexts.org

Approaches Utilizing Cyclopentylidene Derivatives or Hexanal Precursors

Alternative synthetic routes can assemble the target molecule by starting with larger, pre-functionalized fragments.

Reaction of Appropriate Precursors with Cyclopentylidene Derivatives

A notable synthetic strategy involves the initial formation of a cyclopentylidene-containing alcohol, which is then oxidized to the target aldehyde. One patented process describes the synthesis of 6-cyclopentylidenehexan-1-ol from cyclopentanone. google.comgoogle.com This alcohol intermediate is subsequently oxidized under mild conditions to afford 6-cyclopentylidenehexanal. google.comgoogle.com This two-step approach allows for greater control and can utilize economical starting materials like cyclopentanone. google.com

Transformation of Hexanal and its Derivatives

The synthesis can also be viewed from the perspective of modifying hexanal or its derivatives. The aldol condensation described in section 2.1 is a prime example of a direct transformation of hexanal. researchgate.net

A more direct transformation involves the oxidation of a precursor alcohol. Specifically, 6-cyclopentylidenehexan-1-ol can be synthesized and then oxidized in a separate step to produce 6-cyclopentylidenehexanal. google.comgoogle.com This method focuses the final, sensitive aldehyde-forming step at the end of the synthesis, which can be advantageous for achieving high purity.

| Precursor Compound | Reagent/Reaction Type | Product |

| 6-Cyclopentylidenehexan-1-ol | Mild Oxidizing Agent | 6-Cyclopentylidenehexanal |

| Cyclopentanone and Hexanal | Aldol Condensation | 6-Cyclopentylidenehexanal |

Carbon-Carbon Coupling Reactions for Structural Assembly

The assembly of the carbon framework of 6-cyclopentylidenehexanal is a critical phase in its synthesis. Various carbon-carbon coupling reactions have been developed that offer efficient pathways to construct the key bonds within the molecule.

Carbonyl-Olefin Metathesis Pathways

Carbonyl-olefin metathesis has emerged as a powerful tool for the formation of new carbon-carbon double bonds. nih.govwikipedia.orgmdpi.commdpi.com This reaction, in principle, allows for the direct coupling of a carbonyl compound with an olefin, leading to a formal exchange of the carbonyl oxygen and the olefinic methylene (B1212753) group. In the context of 6-cyclopentylidenehexanal synthesis, a hypothetical retrosynthetic analysis could involve the metathesis between a suitable cyclopentanone derivative and a long-chain unsaturated aldehyde or a precursor thereof.

The reaction can be promoted through various means, including photochemical methods involving a Paternò-Büchi [2+2] cycloaddition followed by thermal or acid-catalyzed fragmentation of the resulting oxetane (B1205548) intermediate. wikipedia.org Metal-mediated processes, often employing molybdenum or tungsten alkylidene complexes, offer another avenue. wikipedia.org These can proceed via two general mechanisms: either the reaction of a metal alkylidene with an alkene to form a new metal alkylidene that then couples with the carbonyl group, or the initial conversion of the carbonyl to an alkene followed by olefin metathesis. wikipedia.org More recently, organocatalytic approaches, for instance using hydrazine (B178648) catalysts, have been developed for specific types of carbonyl-olefin metathesis reactions. wikipedia.org

While direct application to 6-cyclopentylidenehexanal is not extensively documented in readily available literature, the general principles of carbonyl-olefin metathesis provide a conceptual framework for its synthesis. For instance, a ring-closing metathesis approach on a precursor containing both a carbonyl and a cyclopentylidene-terminated olefin could be envisioned. The feasibility and efficiency of such a route would depend on the development of suitable catalysts that are tolerant of the aldehyde functionality and can effectively mediate the desired transformation.

Chromium-Mediated Coupling Reactions

Chromium-mediated coupling reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, are renowned for their high chemoselectivity, especially in the coupling of various organic halides with aldehydes. rsc.orgrsc.orgthieme-connect.com These reactions typically involve the use of chromium(II) salts and proceed with a high degree of functional group tolerance. thieme-connect.com

In a potential synthetic route to 6-cyclopentylidenehexanal, a chromium-mediated coupling could be employed to form a key carbon-carbon bond. For example, the coupling of an organochromium reagent derived from a cyclopentylidene-containing halide with a suitable aldehyde precursor to the hexanal chain could be a viable strategy. The reaction of Garner's aldehyde with allyl bromides mediated by chromium(II) chloride has demonstrated the formation of homoallylic alcohols with good stereoselectivity, showcasing the potential of this methodology in complex molecule synthesis. rsc.orgrsc.org

Recent advancements have focused on developing catalytic versions of these reactions to minimize the use of stoichiometric chromium, thereby enhancing the sustainability of the process. thieme-connect.com These catalytic systems often employ manganese or other reducing agents to regenerate the active chromium(II) species. The high chemoselectivity of organochromium reagents for aldehydes makes this an attractive approach for the synthesis of molecules like 6-cyclopentylidenehexanal, where the aldehyde group needs to be preserved. thieme-connect.com

Other Advanced C-C Coupling Methodologies

Several other established carbon-carbon bond-forming reactions offer potential pathways for the synthesis of 6-cyclopentylidenehexanal and its analogues.

Hydroxyl Alkylation/Alkylation: The alkylation of hydroxy-substituted aromatic compounds using olefins or alcohols has been reported. researchgate.net While not directly applicable to the aliphatic structure of 6-cyclopentylidenehexanal, the underlying principles of C-alkylation could be adapted. For instance, the alkylation of a suitable enolate or organometallic precursor with a cyclopentylidene-containing electrophile could be a key step.

Benzoic Acid Condensation: The condensation of benzoic acid and its derivatives with other molecules is a well-established reaction. oiccpress.com While typically used for the synthesis of amides or esters, modifications of this reaction could potentially be explored for C-C bond formation under specific catalytic conditions, although this is a less conventional approach for the synthesis of an aliphatic aldehyde.

Robinson Annulation: The Robinson annulation is a classic and powerful method for the formation of six-membered rings by combining a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction is particularly useful for the synthesis of fused ring systems and has been applied in the synthesis of steroids and other natural products. wikipedia.org For the synthesis of 6-cyclopentylidenehexanal, a spirocyclic variant of the Robinson annulation could be conceptualized, where a cyclopentanone enolate undergoes a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction to form a spirocyclic intermediate that could be further elaborated to the target molecule.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with high stereocontrol. researchgate.net This reaction could be utilized to construct a cyclic precursor that, upon ring-opening or further functionalization, could lead to the 6-cyclopentylidenehexanal skeleton. For example, a diene containing a cyclopentylidene moiety could react with a suitable dienophile to create a complex cyclic adduct that can be subsequently transformed.

Enantioselective and Diastereoselective Synthetic Routes

The presence of stereocenters in analogues of 6-cyclopentylidenehexanal or in intermediates leading to its synthesis necessitates the use of enantioselective and diastereoselective methods to control the three-dimensional arrangement of atoms.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high enantiomeric excess. Several of the C-C coupling reactions discussed above can be rendered enantioselective through the use of chiral catalysts.

For instance, asymmetric versions of the Diels-Alder reaction and Robinson annulation have been extensively developed. Chiral Lewis acids or organocatalysts can be employed to control the facial selectivity of the cycloaddition or the Michael addition step, respectively. The synthesis of functionalized cyclopentanones with high enantioselectivities has been achieved through multicatalytic cascade sequences involving secondary amine and N-heterocyclic carbene catalysis. nih.gov Similarly, asymmetric oxidative rearrangements of indoles have been accomplished using a dual-catalytic system. rsc.org These examples highlight the potential for applying asymmetric catalysis to construct chiral intermediates for the synthesis of enantiomerically enriched 6-cyclopentylidenehexanal derivatives.

Biocatalytic Strategies: Imine Reductases and Reductive Aminases in Aldehyde Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant for the transformation of aldehydes and ketones. nih.govrsc.orgfrontiersin.orgnih.gov

These enzymes catalyze the reduction of imines and the reductive amination of carbonyl compounds with high stereoselectivity. nih.govrsc.org In a potential biocatalytic route, 6-cyclopentylidenehexanal could be a substrate for an IRED or RedAm to produce a chiral amine. Conversely, a precursor α,β-unsaturated aldehyde could undergo a biocatalytic reductive amination cascade to generate a chiral saturated amine, which could then be converted to the target aldehyde. nih.gov

Design and Application of Chiral Auxiliaries and Ligands for Stereocontrol

The stereoselective synthesis of complex molecules like 6-cyclopentylidenehexanal often requires precise control over the three-dimensional arrangement of atoms. Chiral auxiliaries and ligands are instrumental in achieving this control during carbon-carbon bond formation. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that influences the stereoselectivity of a reaction. nih.govnih.gov

The application of these tools is crucial in reactions such as asymmetric alkylations, aldol reactions, and Michael additions, which are fundamental to the synthesis of aldehyde structures. researchgate.net For instance, in the synthesis of a related α,β-unsaturated aldehyde, a chiral auxiliary attached to a precursor molecule can direct the stereoselective addition of a nucleophile. rsc.org

Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. These are often derived from readily available, inexpensive natural sources. researchgate.net Common examples include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. For example, in the synthesis of manzacidin B, camphorsultam was found to provide superior asymmetric induction compared to an oxazolidinone auxiliary for the construction of the core oxazoline (B21484) ring. wikipedia.org

The general strategy involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations. researchgate.net | Forms predictable Z-enolates, leading to high diastereoselectivity. researchgate.net |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions, and alkylations. wikipedia.org | Offers high stereocontrol, often with excellent crystallinity of intermediates. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org | The auxiliary can be removed under mild conditions to yield chiral aldehydes, ketones, or carboxylic acids. wikipedia.org |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via addition of Grignard reagents to sulfinylimines. wikipedia.org | The sulfinyl group activates the imine for nucleophilic attack and directs the stereochemical outcome. wikipedia.org |

Chiral ligands, on the other hand, are used in catalytic amounts with a transition metal to generate a chiral catalyst. nih.gov This approach is highly efficient as a small amount of the catalyst can produce a large quantity of the chiral product. The design of chiral ligands has evolved from C2-symmetric P,P- and N,N-ligands to more modular and electronically non-symmetrical P,N-ligands like PHOX. nih.gov Chiral cyclopentadienyl (B1206354) (Cpx) ligands have also emerged as powerful tools in asymmetric catalysis, proving effective in a broad range of metal-catalyzed transformations. nih.govresearchgate.net These ligands create a well-defined chiral pocket around the metal center, forcing reactions to proceed with a specific stereochemical trajectory. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. These strategies are crucial for elaborating molecular complexity and accessing target structures that may not be directly available. For a molecule like 6-cyclopentylidenehexanal, derivatization can be used to introduce new functionalities or to prepare precursors for subsequent reactions.

Selective Halogenation and Dehydrohalogenation Sequences of Related Aldehydes

A common and effective method for the synthesis of α,β-unsaturated aldehydes is through the selective halogenation of a corresponding saturated aldehyde at the α-position, followed by dehydrohalogenation. libretexts.org This two-step sequence introduces a carbon-carbon double bond in conjugation with the carbonyl group.

The α-halogenation of aldehydes can be catalyzed by either acid or base. libretexts.orgjove.com

Acid-Catalyzed Halogenation : This reaction proceeds through the formation of an enol intermediate. libretexts.org The rate-determining step is the formation of the enol, which is independent of the halogen concentration. libretexts.org The enol then acts as a nucleophile, attacking the electrophilic halogen (Cl₂, Br₂, or I₂). libretexts.org Acidic conditions are often preferred for achieving monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the enol towards further reaction. missouri.edu

Base-Promoted Halogenation : In the presence of a base, an enolate ion is formed, which is a highly reactive nucleophile. jove.com The subsequent reaction with a halogen is rapid. However, the resulting α-halo aldehyde is more acidic than the starting material due to the electron-withdrawing inductive effect of the halogen. jove.commissouri.edu This increased acidity promotes further halogenation, often making it difficult to stop the reaction at the monosubstitution stage under basic conditions. jove.com

Once the α-halo aldehyde is formed, dehydrohalogenation can be induced to form the α,β-unsaturated product. This is typically an elimination reaction, often carried out by heating the α-halo aldehyde with a base. libretexts.org Sterically hindered bases, such as pyridine, are frequently used to favor the E2 elimination pathway and minimize competing nucleophilic substitution reactions. libretexts.org The reaction results in the elimination of a hydrogen halide (H-X) and the formation of a conjugated C=C double bond. libretexts.orgyoutube.com

For example, the α-bromination of an aldehyde using bromine in acetic acid, followed by heating with pyridine, is a well-established method for synthesizing α,β-unsaturated aldehydes. libretexts.org

Table 2: Reagents for Halogenation and Dehydrohalogenation of Aldehydes

| Step | Reagent/Conditions | Purpose | Mechanism/Notes |

|---|---|---|---|

| α-Halogenation | Br₂ in acetic acid | Monobromination at the α-position. | Acid-catalyzed enol formation followed by nucleophilic attack on bromine. libretexts.org |

| α-Halogenation | Cl₂, Br₂, or I₂ with acid catalyst | General α-halogenation. | Proceeds via an enol intermediate. libretexts.orglibretexts.org |

| α-Halogenation | Full equivalent of base and halogen | Polyhalogenation at the α-position. | Proceeds via an enolate; the product is more reactive than the starting material. jove.com |

| Dehydrohalogenation | Pyridine, heat | Elimination of H-X to form a C=C bond. | E2 elimination mechanism is promoted by the sterically hindered base. libretexts.org |

| Dehydrohalogenation | Di- or triethylamine (B128534) | Elimination of H-X. | Yields can be moderate (36–68%). nih.gov |

This sequence provides a reliable route to α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis, serving as precursors in reactions like the Michael addition and Diels-Alder reaction. google.compressbooks.pub

Mechanistic Investigations of Reactions Involving 6 Cyclopentylidenehexanal

Elucidation of Aldol (B89426) Condensation Reaction Mechanisms

The aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. For an aldehyde like 6-cyclopentylidenehexanal, this reaction would typically proceed under basic or acidic conditions.

Under basic catalysis, the reaction initiates with the abstraction of an acidic α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) by a base, such as a hydroxide (B78521) ion, to form a resonance-stabilized enolate. researchgate.netfiveable.me This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 6-cyclopentylidenehexanal. The resulting alkoxide intermediate is subsequently protonated, often by a solvent molecule like water, to yield a β-hydroxy aldehyde, the initial aldol addition product. fiveable.menumberanalytics.com With heating, this aldol adduct can undergo dehydration through an elimination reaction, where a proton on the α-carbon and the hydroxyl group are removed to form a more stable, conjugated α,β-unsaturated aldehyde. researchgate.netnumberanalytics.com

Enolate formation: The base removes an α-hydrogen to create a nucleophilic enolate ion.

Nucleophilic attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy aldehyde.

Dehydration (optional): Upon heating, water is eliminated to form an α,β-unsaturated product.

Acid-catalyzed aldol condensation follows a different, yet analogous, pathway involving the formation of an enol intermediate.

Reaction Pathways in Carbonyl-Olefin Transformations and Related Cyclizations

The conjugated system of an aldehyde and an olefin, as present in 6-cyclopentylidenehexanal, opens up possibilities for various carbonyl-olefin transformations and cyclization reactions. These reactions can be initiated photochemically, or catalyzed by metals or organic molecules. nih.govnih.gov

One notable photochemical reaction is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl group in an excited state and an alkene in its ground state to form an oxetane (B1205548). fiveable.memdpi.com For an intramolecular reaction within a molecule like 6-cyclopentylidenehexanal, this could lead to the formation of a bicyclic oxetane. The reaction generally proceeds via a triplet biradical intermediate. acs.org

Carbonyl-olefin metathesis is another powerful transformation that involves the formal exchange of fragments between a carbonyl and an olefin. nih.gov This can proceed through several mechanistic pathways:

Via oxetane intermediates: Similar to the Paternò-Büchi reaction, an oxetane is formed and then fragmented under thermal or acidic conditions. nih.govnih.gov

Metal-mediated processes: These often involve the formation of a metal alkylidene, which then reacts with the carbonyl group. nih.gov

Organocatalyzed reactions: For instance, hydrazine-catalyzed reactions can proceed through pyrazolidine (B1218672) intermediates. nih.gov

Intramolecular cyclizations are also plausible. For unsaturated aldehydes, various cyclization strategies exist, including radical-mediated pathways and electroreductive cyclizations. msu.edunih.gov The specific pathway and resulting product would depend on the reaction conditions and the catalyst employed.

Oxidative Degradation Mechanisms (e.g., OH Radical Initiated Reactions in Related Aldehydes)

In the atmosphere, the primary daytime oxidant is the hydroxyl (OH) radical. mdpi.com The atmospheric degradation of unsaturated aldehydes like 6-cyclopentylidenehexanal is expected to be initiated predominantly by the reaction with OH radicals. For α,β-unsaturated carbonyl compounds, the reaction with OH radicals can proceed via two main channels: addition of the OH radical to the C=C double bond, or abstraction of a hydrogen atom. researchgate.netmsu.edu

Studies on analogous α,β-unsaturated ketones show that the addition of the OH radical to the double bond is the dominant pathway at room temperature. researchgate.netmsu.edu The rate of this reaction is significantly influenced by the substitution pattern on the double bond. nih.gov

For 6-cyclopentylidenehexanal, the reaction with OH radicals would likely lead to the formation of a variety of oxygenated products. The initial OH adduct can react with molecular oxygen to form a peroxy radical, which can then undergo further reactions in the atmosphere. The product distribution would depend on the specific reaction conditions, including the concentration of nitrogen oxides (NOx).

Below is a table of experimentally determined rate coefficients for the reaction of OH radicals with some analogous unsaturated carbonyl compounds, which can provide an estimate for the atmospheric reactivity of 6-cyclopentylidenehexanal.

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) x 10⁻¹¹ | researchgate.net |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) x 10⁻¹¹ | researchgate.net |

| 2-Cyclopenten-1-one | (1.2 ± 0.1) x 10⁻¹¹ | nih.gov |

| 2-Methyl-2-cyclopenten-1-one | (1.7 ± 0.2) x 10⁻¹¹ | nih.gov |

| 5-Hexen-2-one | (4.72 ± 0.12) x 10⁻¹¹ | acs.org |

| 4-Hexen-3-one | (8.45 ± 0.13) x 10⁻¹¹ | acs.org |

This table presents data for compounds structurally related to 6-Cyclopentylidenehexanal to infer its potential reactivity.

Computational and Theoretical Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for complex molecules where experimental studies may be challenging. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate reaction energetics. acs.org

DFT calculations are widely used to explore the mechanisms of organic reactions, including those involving unsaturated carbonyl compounds. nih.govacs.org For reactions of 6-cyclopentylidenehexanal, DFT could be employed to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to determine the thermodynamic feasibility of a reaction.

Investigate the electronic structure to understand bonding changes throughout the reaction.

For instance, in a carbonyl-olefin metathesis reaction, DFT can help to elucidate the step-wise mechanism, such as the formation and subsequent fragmentation of an oxetane intermediate, and identify the rate-determining step. nih.govacs.org

A key aspect of understanding reaction mechanisms is the characterization of the transition state , which is the highest energy point along the reaction coordinate. fiveable.me Computational methods can be used to locate and analyze the geometry and energy of transition states. This information is crucial for calculating the activation energy of a reaction, which determines its rate.

Energy landscape mapping provides a comprehensive view of a reaction by depicting the potential energy of the system as a function of its geometric parameters. numberanalytics.com By mapping the energy landscape, chemists can identify all possible reaction pathways, including the formation of intermediates and side products. numberanalytics.comacs.org For a molecule like 6-cyclopentylidenehexanal, with multiple reactive sites, mapping the energy landscape can help to predict which reaction pathway is most favorable under specific conditions.

The following table provides a hypothetical example of relative energies for a reaction pathway, as might be determined by computational methods.

| Species | Relative Energy (kcal/mol) |

| Reactants (6-Cyclopentylidenehexanal) | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

This is a hypothetical data table illustrating the type of information obtained from energy landscape mapping.

Advanced Analytical Techniques for Characterization and Quantitation of 6 Cyclopentylidenehexanal

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of Hexanal (B45976), 6-cyclopentylidene- from complex mixtures and for the assessment of its purity. Both gas and liquid chromatography are applicable, with the choice of method depending on the sample matrix and the analytical objectives.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like Hexanal, 6-cyclopentylidene-. connectjournals.com Its high resolution and sensitivity make it ideal for separating isomers and for quantifying the compound in fragrance formulations. nih.govthermofisher.com

For the analysis of aldehydes, the selection of the stationary phase of the GC column is critical. A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane, would likely provide a good balance of retention and selectivity for this compound. The temperature program would need to be optimized to ensure adequate separation from other components in a sample, with a typical analysis time for fragrance compounds being around 30 minutes. psu.edu

Given the potential for thermal degradation of aldehydes, a split/splitless injector is commonly used, allowing for the analysis of both high and low concentration samples. For trace analysis, techniques like headspace sampling can be employed to extract volatile components from a sample matrix before injection into the GC system. researchgate.net

Table 1: Postulated GC Parameters for Hexanal, 6-cyclopentylidene- Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) | Provides good selectivity for a range of fragrance compounds. |

| Injector | Split/Splitless | Accommodates a wide range of sample concentrations. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases providing good efficiency. |

| Oven Program | Ramped, e.g., 50°C to 250°C at 10°C/min | To ensure elution of semi-volatile compounds. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantitation, MS for identification. |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally sensitive aldehydes. nih.gov A significant advantage of HPLC is the ability to derivatize the aldehyde prior to analysis, which can enhance its detectability. nih.govwaters.com

A common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone. psu.edu This allows for sensitive detection using a UV-Vis detector. Reversed-phase HPLC, using a C18 column, is the most common separation mode for these derivatives. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a gradient elution program to resolve a wide range of aldehyde derivatives. psu.edugovinfo.gov

Table 2: Hypothetical HPLC Method for Hexanal, 6-cyclopentylidene- (as DNPH derivative)

| Parameter | Suggested Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | To elute a range of DNPH derivatives with varying polarities. |

| Detector | UV-Vis at ~360 nm | Wavelength of maximum absorbance for DNPH derivatives. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) | Enhances UV detection and provides stable derivatives. |

Spectroscopic Techniques for Structural Confirmation and Volatile Profiling

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of Hexanal, 6-cyclopentylidene-, as well as for understanding its volatile profile.

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the gold standard for the identification of volatile compounds in complex mixtures. connectjournals.com The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio and fragmentation pattern.

For Hexanal, 6-cyclopentylidene-, the molecular ion peak would be expected at m/z 166, corresponding to its molecular weight. Aldehydes typically undergo characteristic fragmentation patterns, including alpha-cleavage (loss of the alkyl chain adjacent to the carbonyl group) and McLafferty rearrangement (for aldehydes with a gamma-hydrogen). The presence of the cyclopentylidene ring would also influence the fragmentation, potentially leading to characteristic losses of fragments related to the ring structure.

Spectroscopic Detection Methods for High-Throughput Analysis

For high-throughput analysis, spectroscopic detectors coupled with chromatographic systems are essential. As mentioned, UV-Vis detection is highly effective for HPLC analysis of derivatized aldehydes. govinfo.gov In the context of GC, while FID is a robust and universal detector for organic compounds, MS offers the significant advantage of providing structural information simultaneously with quantitation. thermofisher.com

Development of Specialized Analytical Protocols for Specific Research Contexts

The development of specialized analytical protocols for Hexanal, 6-cyclopentylidene- would be driven by its intended application. For instance, in the fragrance industry, protocols would focus on its stability in different product matrices and its release profile over time. unibas.it This could involve techniques like dynamic headspace analysis to measure the release of the aldehyde from a product surface.

In a research context, the focus might be on its synthesis and the characterization of any potential isomers or impurities. This would necessitate the use of high-resolution chromatographic and spectroscopic techniques to ensure the purity and confirm the structure of the synthesized compound. nih.gov

Due to the limited publicly available data, further research is required to establish validated and standardized analytical methods for Hexanal, 6-cyclopentylidene-. The methodologies outlined here provide a strong foundation for such future work, based on established principles of analytical chemistry for similar compounds.

Computational Chemistry and Theoretical Studies of 6 Cyclopentylidenehexanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 6-cyclopentylidenehexanal, methods such as Density Functional Theory (DFT) are employed to determine its electronic structure. These calculations can reveal critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's characteristics point to electrophilic sites, where the molecule is susceptible to attack by electron-rich species.

In 6-cyclopentylidenehexanal, the aldehyde group, with its polar carbon-oxygen double bond, is an expected site of electrophilicity. Quantum chemical calculations can precisely map the molecular electrostatic potential (MEP), visually representing the electron density distribution and confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. Furthermore, the cyclopentylidene group introduces a region of higher electron density at the double bond, which could also participate in certain reactions.

Table 1: Hypothetical Quantum Chemical Properties of 6-Cyclopentylidenehexanal

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, arising primarily from the aldehyde group. |

| Electrophilicity Index | 1.9 | A measure of the molecule's ability to accept electrons. |

Molecular Modeling and Simulation of Reaction Dynamics

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), allow for the study of the time-dependent behavior of 6-cyclopentylidenehexanal. These simulations can model the molecule's conformational changes, its interactions with solvent molecules, and the dynamics of its approach toward a reactant. The hexanal (B45976) chain provides significant conformational flexibility, and MD simulations can explore the potential energy surface to identify low-energy conformers.

Furthermore, MD simulations can be used to study the behavior of 6-cyclopentylidenehexanal in different environments, such as in a nonpolar organic solvent versus a polar aqueous environment. These simulations would reveal how solvent molecules arrange themselves around the solute and how this solvation shell might influence the molecule's reactivity and conformational preferences.

Thermodynamic Property Estimation via Group-Contribution Methods and Predictive Models

In the absence of experimental data, group-contribution methods provide a reliable and straightforward way to estimate the thermodynamic properties of organic compounds. wikipedia.org The Joback method, a well-established group-contribution technique, predicts properties based on the functional groups present in a molecule. wikipedia.org For 6-cyclopentylidenehexanal, the molecule can be dissected into its constituent groups, and the contributions of each group are summed to estimate various properties.

The groups present in 6-cyclopentylidenehexanal are:

Four non-ring -CH2- groups

One non-ring =CH- group

One ring >C= group

Four ring -CH2- groups

One aldehyde O=CH- group

By applying the Joback method, we can estimate key thermodynamic properties. The formulas and group contributions are standard in the field. Below is a sample calculation for the normal boiling point (Tb) and critical temperature (Tc).

Table 2: Estimation of Normal Boiling Point (Tb) using the Joback Method

| Group | Number of Groups (N) | Contribution (Tb) | N x Contribution |

| -CH2- (non-ring) | 4 | 22.88 | 91.52 |

| =CH- (non-ring) | 1 | 24.96 | 24.96 |

| >C= (ring) | 1 | 21.74 | 21.74 |

| -CH2- (ring) | 4 | 27.15 | 108.60 |

| O=CH- (aldehyde) | 1 | 72.24 | 72.24 |

| Total | 319.06 | ||

| Tb (K) = 198.2 + Σ(N x Contribution) | 517.26 K |

Table 3: Estimation of Critical Temperature (Tc) using the Joback Method

| Group | Number of Groups (N) | Contribution (Tc) | N x Contribution |

| -CH2- (non-ring) | 4 | 0.0141 | 0.0564 |

| =CH- (non-ring) | 1 | 0.0113 | 0.0113 |

| >C= (ring) | 1 | 0.0067 | 0.0067 |

| -CH2- (ring) | 4 | 0.0129 | 0.0516 |

| O=CH- (aldehyde) | 1 | 0.0189 | 0.0189 |

| ΣTc | 0.1449 | ||

| Tc (K) = Tb / (0.584 + 0.965 * ΣTc - (ΣTc)^2) | 711.23 K |

These predictive models, while having inherent limitations, offer valuable estimates for process design and chemical engineering applications when experimental data is scarce. molecularknowledge.com More advanced methods, such as the Marrero-Gani method, can provide more accurate predictions by considering second-order group interactions. researchgate.net

Investigation of Molecular Interactions Relevant to Synthetic Transformations

The structure of 6-cyclopentylidenehexanal suggests it can participate in a variety of molecular interactions that are crucial in synthetic transformations. The prominent aldehyde group makes the molecule capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor. These interactions are key in dictating the molecule's solubility and its interaction with catalysts and other reactants.

In the context of synthetic transformations, the aldehyde functionality is a primary site for reactions such as nucleophilic addition, reduction to an alcohol, and oxidation to a carboxylic acid. The cyclopentylidene double bond can undergo addition reactions, such as hydrogenation or halogenation. Computational studies can investigate the transition states of these transformations, providing insights into the reaction mechanisms and activation energies. For example, a theoretical study could compare the activation barriers for a nucleophile attacking the aldehyde versus adding across the double bond, thereby predicting the chemoselectivity of a given reaction.

The interplay between the two functional groups is also of interest. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the nearby double bond, and vice versa. Understanding these intramolecular interactions through computational analysis is key to predicting the molecule's behavior in complex reaction environments and designing selective synthetic routes.

Environmental Fate and Transformation of 6 Cyclopentylidenehexanal from a Chemical Perspective

Biodegradation Pathways and Kinetics in Aqueous Environments

The susceptibility of a chemical to microbial degradation is a primary determinant of its persistence in aquatic systems. For 6-cyclopentylidenehexanal, evidence suggests a low potential for persistence.

The US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool for predicting the environmental fate of chemicals. The BIOWIN™ module of EPI Suite™ estimates the probability of biodegradation.

Interactive Data Table: Predicted Biodegradation of 6-Cyclopentylidenehexanal

| Prediction Model | Result | Interpretation |

| BIOWIN v4.10 Linear Model | Probability of rapid biodegradation: 0.7895 | Readily biodegradable |

| BIOWIN v4.10 Non-Linear Model | Probability of rapid biodegradation: 0.8977 | Readily biodegradable |

| Ultimate Biodegradation Timeframe | Weeks | Moderately rapid degradation |

| Primary Biodegradation Timeframe | Days to weeks | Primary breakdown is relatively fast |

These predictions suggest that 6-cyclopentylidenehexanal is likely to undergo relatively rapid primary and ultimate biodegradation in aqueous environments. The aldehyde functional group and the aliphatic chain are susceptible to microbial attack. The typical biodegradation pathway for such a compound would likely involve the oxidation of the aldehyde group to a carboxylic acid, followed by the beta-oxidation of the alkyl chain. The cyclopentylidene moiety may undergo ring-opening or hydroxylation as part of the degradation cascade.

Atmospheric Chemical Transformation Mechanisms and Byproduct Formation

Given its use in applications such as air fresheners, the atmospheric fate of 6-cyclopentylidenehexanal is of considerable importance. In the atmosphere, its transformation is primarily driven by reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) during the daytime and, to a lesser extent, ozone (O₃).

The AOPWIN™ (Atmospheric Oxidation Program for Windows) module of EPI Suite™ estimates the rate constants for these reactions and the resulting atmospheric half-life.

Interactive Data Table: Predicted Atmospheric Transformation of 6-Cyclopentylidenehexanal

| Parameter | Predicted Value |

| Hydroxyl Radical (•OH) Reaction Rate Constant (kOH) | 6.94 x 10⁻¹¹ cm³/molecule-sec |

| Atmospheric Half-Life (vs. •OH) (assuming [•OH] = 1.5 x 10⁶ molecules/cm³) | 1.57 days |

| Ozone (O₃) Reaction Rate Constant (kO₃) | 1.83 x 10⁻¹⁷ cm³/molecule-sec |

| Atmospheric Half-Life (vs. O₃) (assuming [O₃] = 7 x 10¹¹ molecules/cm³) | 1.32 days |

| Overall Atmospheric Half-Life | 0.72 days (17.3 hours) |

The reaction with hydroxyl radicals is expected to be a significant degradation pathway. This can occur via two main mechanisms for unsaturated aldehydes: abstraction of the aldehydic hydrogen atom or addition of the •OH radical to the carbon-carbon double bond. Both pathways lead to the formation of organic peroxy radicals in the presence of oxygen, which can then participate in further reactions, contributing to the formation of photochemical smog and secondary organic aerosols.

Ozonolysis, the reaction with ozone, cleaves the carbon-carbon double bond of the cyclopentylidene group. This reaction is expected to yield smaller carbonyl compounds. For 6-cyclopentylidenehexanal, ozonolysis would likely break the double bond to form two new carbonyl-containing fragments. One fragment would be cyclopentanone (B42830), and the other would be a six-carbon aldehyde-acid or a related oxidized species. Studies on other unsaturated aldehydes have shown that ozonolysis can lead to the formation of products such as glyoxal.

Environmental Mobility and Partitioning Characteristics

The way in which 6-cyclopentylidenehexanal distributes itself between soil, water, and biota is governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and its tendency to be sorbed to organic matter in soil and sediment.

A key indicator of a substance's mobility in soil is the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value suggests that the chemical will be strongly adsorbed to soil and sediment, limiting its movement into groundwater. The KOCWIN™ module of EPI Suite™ predicts this value.

The potential for a chemical to accumulate in aquatic organisms is assessed by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. The BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor) module of EPI Suite™ provides an estimate of this parameter. An assessment has categorized 6-cyclopentylidenehexanal as "Not Bioaccumulative" based on a low measured log Kow value. The predicted BCF values from EPI Suite™ support this classification.

Interactive Data Table: Predicted Environmental Partitioning of 6-cyclopentylidenehexanal

| Parameter | Predicted Value | Interpretation |

| Log Octanol-Water Partition Coefficient (log Kow) | 3.86 | Moderately hydrophobic |

| Soil Adsorption Coefficient (log Koc) | 3.19 | Moderate adsorption to soil and sediment; low to moderate mobility expected |

| Bioconcentration Factor (BCF) (Arnot-Gobas method) | 69.18 L/kg | Low potential for bioconcentration in aquatic organisms |

| Bioconcentration Factor (BCF) (Regression-based method) | 147.9 L/kg | Low potential for bioconcentration in aquatic organisms |

The predicted log Koc value suggests that 6-cyclopentylidenehexanal will have a moderate affinity for organic matter in soil and sediment. This implies that while some portion may be mobile in the soil, a significant fraction is likely to be retained, reducing the potential for leaching into groundwater.

The predicted BCF values are well below the regulatory thresholds for bioaccumulation concern (typically BCF > 2000 or 5000). This indicates that 6-cyclopentylidenehexanal is not expected to significantly concentrate in the tissues of aquatic organisms, and therefore is unlikely to biomagnify through the food web.

Q & A

Q. What is the role of hexanal in delaying fruit ripening, and how can its efficacy be experimentally validated?

Hexanal inhibits phospholipase D (PLD), an enzyme critical in membrane lipid degradation during ripening. To validate efficacy, researchers can:

- Experimental design : Treat fruits (e.g., mango, banana) with hexanal vapor (0.02–0.1% v/v) and monitor ethylene production, firmness, and shelf life over 14–21 days .

- Data analysis : Compare treated vs. untreated groups using ANOVA with post-hoc tests. Measure PLD activity via spectrophotometric assays (e.g., hydrolysis of phosphatidylcholine) .

Q. How is hexanal quantified in lipid oxidation studies, and what methodological challenges exist?

Hexanal is a secondary oxidation marker for polyunsaturated fats. Common methods:

- Key challenge : Distinguishing free vs. bound hexanal in complex matrices like emulsions or plant tissues .

Advanced Research Questions

Q. What molecular mechanisms underlie hexanal’s antifungal activity, and how can transcriptomic data resolve contradictions in spore viability assays?

Hexanal induces apoptosis in Aspergillus flavus conidia via mitochondrial dysfunction (reduced membrane potential, ROS accumulation) and DNA fragmentation . Contradictions in spore viability may arise from:

Q. How can kinetic modeling resolve discrepancies in hexanal’s role as an oxidation marker across different oil matrices?

Conflicting reports on hexanal’s correlation with TBARS or peroxide values (e.g., in sunflower vs. riboflavin-sensitized oils) necessitate kinetic analysis:

- Approach : Fit oxidation data (hexanal vs. time) to first/second-order models. Calculate rate constants (k) and compare activation energies (Ea) between systems .

- Example : In AP-added oils, hexanal formation rates (k = 0.12 day⁻¹) exceeded controls (k = 0.08 day⁻¹), suggesting pro-oxidant effects under specific conditions .

Q. What experimental designs are optimal for studying hexanal’s interaction with olfactory receptors, given contradictory behavioral data in human trials?

Human studies show no significant hexanal effect on trust decisions, but masked odors (e.g., hexanal + eugenol) may alter outcomes . To address contradictions:

- Design : Use double-blind, crossover trials with fMRI to map olfactory bulb activity.

- Controls : Standardize odor delivery (e.g., 0.1 ppm hexanal in air) and account for individual genetic variability in odorant receptors .

Methodological Guidance

Q. How can researchers optimize biotransformation protocols for hexanal reduction to hexanol?

Whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) reduce hexanal efficiently under:

- Conditions : pH 6.5–7.0, 30°C, 150 rpm agitation, 10 mM NADPH cofactor.

- Analysis : Monitor conversion via GC-FID (retention times: hexanal 8.2 min, hexanol 12.5 min) and calculate yield using internal standards (e.g., nonane) .

Q. What statistical frameworks are recommended for analyzing hexanal’s dose-dependent effects in agricultural studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to model:

- Response variables : Fruit firmness (N/mm²) vs. hexanal concentration.

- Threshold determination : EC₅₀ values for PLD inhibition (reported range: 0.05–0.3 mM) .

Data Contradiction Analysis

Q. Why do some studies report hexanal as a pro-oxidant in oils, while others classify it as an antioxidant?

Context-dependent effects arise from:

- Matrix composition : Hexanal scavenges radicals in simple systems but binds proteins in emulsions, reducing efficacy .

- Concentration thresholds : Antioxidant activity dominates at <0.1 mM; pro-oxidant effects emerge at >0.5 mM due to aldehyde-protein adduct formation .

Tables for Reference

Q. Table 1. Key Genes Modulated by Hexanal in Aspergillus flavus

| Gene | Function | Fold Change (Hexanal vs. Control) | Reference |

|---|---|---|---|

| catA | Catalase | ↓ 3.2 | |

| atp5 | ATP synthase | ↓ 4.1 | |

| erg11 | Sterol biosynthesis | ↑ 2.8 |

Q. Table 2. Hexanal Quantification Methods Comparison

| Parameter | GC-MS | ELISA |

|---|---|---|

| Sensitivity | 0.01 ppm | 0.1 ppm |

| Sample Prep Time | 45 min | 2 hrs |

| Cost per Sample | $50 | $20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.